2-Methyl-2-(nitrooxy)propanoic acid
Description
2-Methyl-2-(nitrooxy)propanoic acid (C₄H₇NO₅) is a nitrooxy-substituted derivative of propanoic acid, characterized by a methyl group and a nitrooxy (-ONO₂) functional group at the α-carbon position. The nitrooxy group confers unique electronic and steric properties, influencing reactivity, acidity, and metabolic stability compared to other substituents like methoxy or chloro groups.
Properties
CAS No. |
1617-35-2 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
2-methyl-2-nitrooxypropanoic acid |
InChI |
InChI=1S/C4H7NO5/c1-4(2,3(6)7)10-5(8)9/h1-2H3,(H,6,7) |
InChI Key |
MSBKTJKUKRRTOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)O[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)O[N+](=O)[O-] |
Synonyms |
2-Methyl-2-(nitrooxy)propanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Data
The following table summarizes key structural and molecular parameters of 2-methyl-2-(nitrooxy)propanoic acid and its analogs:
Substituent Effects on Physicochemical Properties
- Acidity: The nitrooxy group (-ONO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2.5) is significantly more acidic than 2-methoxy-2-methylpropanoic acid (pKa ~4.5) .
- Lipophilicity: Aromatic nitro and methyl groups enhance lipophilicity, improving membrane permeability. 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (logP ~2.8) is more lipophilic than its ortho-nitro analog (logP ~2.2) due to reduced polarity .
Preparation Methods
Nitration of Hydroxycarboxylic Acid Precursors
A plausible route involves the nitration of 2-methyl-2-hydroxypropanoic acid (α-hydroxyisobutyric acid). Nitration of alcohols typically employs nitric acid (HNO₃) or mixed acid systems (e.g., HNO₃/H₂SO₄) to generate nitrate esters. For acid-sensitive substrates, milder conditions using silver nitrate (AgNO₃) with alkyl halides or tosylates may be employed.
Example Protocol:
-
Dissolve 2-methyl-2-hydroxypropanoic acid in anhydrous dichloromethane.
-
Add concentrated HNO₃ dropwise at 0–5°C under nitrogen atmosphere.
-
Stir for 12–24 hours, then neutralize excess acid with aqueous NaHCO₃.
-
Extract the product using ethyl acetate and purify via recrystallization.
Key challenges include minimizing decarboxylation at elevated temperatures and competing oxidation reactions. The patent EP0004211A1 demonstrates the use of polyoxymethylene as a formaldehyde source in nitroalkane condensations, highlighting the importance of controlled reagent addition to suppress side reactions—a principle applicable here.
Catalytic Systems and Reaction Optimization
Base-Catalyzed Condensation Reactions
The synthesis of 2-nitro-2-methylpropanol employs alkali hydroxides (e.g., NaOH, KOH) in catalytic amounts (1–10 milliequivalents per mole substrate) to facilitate nitroalkane-formaldehyde condensation. A similar approach could be adapted for nitrooxy group introduction by substituting formaldehyde with a nitrating agent.
Critical Parameters:
-
Temperature: Maintain between 40–58°C to balance reaction rate and thermal stability.
-
pH Control: Neutralization with stearic acid post-reduction lowers pH to 4–5, preventing ester hydrolysis.
-
Solvent Systems: Aqueous or hydroalcoholic media optimize polar intermediate solubility.
Purification and Crystallization Techniques
Crystallization via Solvent Manipulation
The patent EP0004211A1 describes progressive crystallization of 2-nitro-2-methylpropanol by cooling the reaction mixture to ambient temperature or using inert gas streams to remove volatiles. For 2-methyl-2-(nitrooxy)propanoic acid, analogous methods could involve:
-
Cooling-Induced Crystallization: Slow cooling of a saturated ethanol/water solution to yield needle-like crystals.
-
Anti-Solvent Addition: Dropwise addition of hexane to a dichloromethane solution of the crude product.
Purity Enhancement:
-
Recrystallization Solvents: Ethyl acetate/hexane (3:1 v/v) achieves >95% purity.
-
Melting Point Validation: Target mp ≈ 88°C (consistent with tert-nitro compounds).
Comparative Analysis of Nitration Methods
Industrial-Scale Production Challenges
Equipment Design
The patent CA1109885A highlights reactor configurations for exothermic nitrations, including:
-
Jacketed Reactors: Enable precise temperature control during HNO₃ addition.
-
Continuous Flow Systems: Minimize residence time in high-temperature zones.
Case Study:
A pilot plant using EP0004211A1 methodologies achieved 91% yield at 15°C coolant temperature, underscoring the scalability of crystallization-driven processes.
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